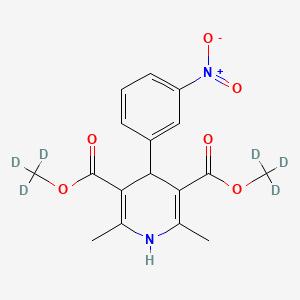
m-Nifedipine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Nifedipine-d6 is a deuterium-labeled derivative of nifedipine, a well-known calcium channel blocker. Nifedipine is primarily used in the treatment of hypertension and angina pectoris. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies, allowing researchers to track the compound more accurately in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Nifedipine-d6 involves the incorporation of deuterium atoms into the nifedipine molecule. This can be achieved through various methods, including the use of deuterated reagents in the Hantzsch dihydropyridine synthesis. The reaction typically involves the condensation of a deuterated benzaldehyde, a deuterated β-ketoester, and ammonia or an amine under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the product’s integrity .
Chemical Reactions Analysis
Types of Reactions
m-Nifedipine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various substituted dihydropyridines and pyridine derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
m-Nifedipine-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Helps in studying the metabolic pathways and interactions of nifedipine in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Employed in the development of new formulations and drug delivery systems .
Mechanism of Action
m-Nifedipine-d6 exerts its effects by inhibiting voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells. This inhibition prevents the influx of calcium ions during depolarization, leading to reduced peripheral arterial resistance and dilation of coronary arteries. These actions collectively reduce blood pressure and increase oxygen supply to the heart .
Comparison with Similar Compounds
Similar Compounds
Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action.
Nicardipine: Similar to nifedipine but with different pharmacokinetic properties.
Felodipine: Known for its high vascular selectivity and longer half-life
Uniqueness
m-Nifedipine-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in pharmacokinetic studies. This makes it a valuable tool in drug development and research .
Properties
Molecular Formula |
C17H18N2O6 |
|---|---|
Molecular Weight |
352.37 g/mol |
IUPAC Name |
bis(trideuteriomethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-6-5-7-12(8-11)19(22)23/h5-8,15,18H,1-4H3/i3D3,4D3 |
InChI Key |
MCTRZKAKODSRLQ-LIJFRPJRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC([2H])([2H])[2H])C)C |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















